molecular formula C15H16FN5O3 B3971566 N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine

N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine

Katalognummer B3971566
Molekulargewicht: 333.32 g/mol
InChI-Schlüssel: OLWFTPVIMUNDOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers, autoimmune diseases, and other inflammatory disorders. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine exerts its anti-cancer effects by selectively inhibiting the activity of BTK, FLT3, and JAK3 kinases, which are involved in the signaling pathways that regulate cell proliferation, survival, and differentiation. The inhibition of these kinases leads to the disruption of the signaling pathways and ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has also demonstrated good tissue penetration, which is essential for its efficacy in the treatment of solid tumors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine is its selectivity for BTK, FLT3, and JAK3 kinases, which minimizes off-target effects and reduces the risk of toxicity. However, the compound has also been found to have some limitations, such as the potential for drug resistance and the need for combination therapy with other drugs to achieve optimal efficacy.

Zukünftige Richtungen

There are several future directions for the research and development of N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine. One potential direction is the identification of biomarkers that can predict the response of cancer cells to the compound. Another direction is the investigation of combination therapy with other drugs to enhance the efficacy of this compound. Additionally, further studies are needed to determine the optimal dosing regimen and to evaluate the safety and tolerability of the compound in humans.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. The compound selectively targets BTK, FLT3, and JAK3 kinases, which are critical for the survival and proliferation of cancer cells. While there are some limitations associated with the compound, its potential for the treatment of various types of cancers and inflammatory disorders warrants further investigation.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. The compound has shown potent inhibitory activity against several kinases, including BTK, FLT3, and JAK3, which are known to play a critical role in the proliferation and survival of cancer cells.

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O3/c1-10-13(21(22)23)14(18-12-4-2-11(16)3-5-12)19-15(17-10)20-6-8-24-9-7-20/h2-5H,6-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWFTPVIMUNDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.